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molecular formula C6H8N2OS B8762008 (4,6-Dihydropyrazolo[1,5-c]thiazol-2-yl)methanol CAS No. 623564-67-0

(4,6-Dihydropyrazolo[1,5-c]thiazol-2-yl)methanol

Cat. No. B8762008
M. Wt: 156.21 g/mol
InChI Key: ZGNPNZPUBIEHFT-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

The dry dichloromethane (8 mL) solution of dimethylsulfoxide (2.2 mL) was added dropwise to the dry dichloromethane (110 mL) solution of oxalyl chloride (2.0 mL) at −78° C. The reaction mixture was stirred for 15 min at the same temperature. The dry dichloromethane (40 mL) solution of (4H-5-thia-1,6a-diazapentalen-2-yl)methanol (1.7 g) was added dropwise to the reaction mixture at −78° C., and stirring was continued for an additional 15 min. The reaction mixture was allowed to warm to −45° C. and stirred for 1 h. Triethylamine (11.3 mL) was added dropwise and the reaction mixture was allowed to warm to 0° C. After 20 min, saturated ammonium chloride solution (50 mL) and water (100 mL) were added and separated. The aqueous layer was extracted with AcOEt (3×150 mL). The combined organic layers were washed with water (200 mL) and brine (200 mL), dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with hexane—AcOEt (1:1). The titled compound was obtained as a yellow solid (1.7 g, quant.).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Four
Quantity
2.2 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[N:7]1[N:14]2[C:10]([CH2:11][S:12][CH2:13]2)=[CH:9][C:8]=1[CH2:15][OH:16].[Cl-].[NH4+]>O.C(N(CC)CC)C.ClCCl.CS(C)=O>[N:7]1[N:14]2[C:10]([CH2:11][S:12][CH2:13]2)=[CH:9][C:8]=1[CH:15]=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.3 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
N1=C(C=C2CSCN12)CO
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
110 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.2 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an additional 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C
WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the column was eluted with hexane—AcOEt (1:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=C(C=C2CSCN12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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